17-Ethoxycarbonyl-3-methoxymorphinan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

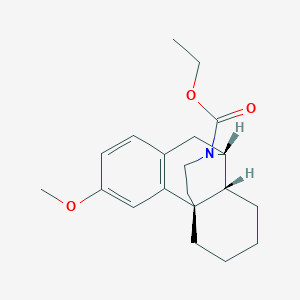

17-Ethoxycarbonyl-3-methoxymorphinan is a derivative of Dextrorphan, a compound known for its pharmacological properties. The molecular formula of this compound is C20H27NO3, and it has a molecular weight of 329.43 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The preparation of 17-Ethoxycarbonyl-3-methoxymorphinan involves several synthetic routes. One method includes performing an N-benzylation reaction between dextromethorphan midbody and a benzylation reagent under alkaline conditions. This is followed by an acid cyclization reaction to obtain ent-3-hydroxy-17-benzylmorphinan. The final steps involve O-methylation and debenzylation reactions to produce this compound . Industrial production methods focus on optimizing these reactions to achieve high purity and yield.

Chemical Reactions Analysis

17-Ethoxycarbonyl-3-methoxymorphinan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium charcoal, palladium hydroxide/charcoal, and platinum/charcoal for catalytic hydrogenation . Major products formed from these reactions include derivatives of the parent compound, which can be further utilized in various research applications.

Scientific Research Applications

17-Ethoxycarbonyl-3-methoxymorphinan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a valuable tool for studying the pharmacological properties of morphinan derivatives and their potential therapeutic applications. Researchers use this compound to investigate its effects on various molecular targets and pathways, contributing to the development of new drugs and therapies .

Mechanism of Action

The mechanism of action of 17-Ethoxycarbonyl-3-methoxymorphinan involves its interaction with specific molecular targets, such as μ-opioid receptors and NMDA receptors. These interactions result in various pharmacological effects, including analgesic and dissociative properties . The compound’s structure allows it to modulate these receptors, leading to its observed effects.

Comparison with Similar Compounds

17-Ethoxycarbonyl-3-methoxymorphinan is unique compared to other morphinan derivatives due to its specific chemical structure and pharmacological profile. Similar compounds include morphine, codeine, and dextromethorphan, which also interact with opioid and NMDA receptors . this compound’s distinct structure provides unique properties that make it valuable for specific research applications.

Biological Activity

17-Ethoxycarbonyl-3-methoxymorphinan is a synthetic derivative of the morphinan class of alkaloids, notable for its unique structural modifications that enhance its biological activity. The compound features an ethoxycarbonyl group at the 17-position and a methoxy group at the 3-position, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C_{19}H_{23}NO_{3}

- Molecular Weight : 313.39 g/mol

- IUPAC Name : this compound

The presence of the ethoxycarbonyl group enhances the compound's reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). Key mechanisms include:

- Opioid Receptor Modulation : The compound may exhibit affinity for opioid receptors, similar to other morphinans. This interaction can lead to analgesic effects.

- Antitussive Activity : As a derivative of dextromethorphan, it may retain antitussive properties, potentially modulating cough reflex pathways.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits through sigma receptor activation, which is implicated in various neurodegenerative conditions.

Biological Activity Studies

Research on this compound includes various in vitro and in vivo studies that highlight its pharmacological properties:

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dextromethorphan | Methoxy at position 3; no ethoxycarbonyl group | Well-known antitussive agent |

| Levomethorphan | Similar structure but different stereochemistry | Analgesic properties |

| 3-Methoxymorphinan | Methoxy at position 3; inactive metabolite | Local anesthetic effects |

| Dextroethorphan | Ethyl analog of dextromethorphan | Anticonvulsant activity |

The unique ethoxycarbonyl modification in this compound may enhance its reactivity and biological profile compared to these compounds.

Properties

Molecular Formula |

C20H27NO3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

ethyl (1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |

InChI |

InChI=1S/C20H27NO3/c1-3-24-19(22)21-11-10-20-9-5-4-6-16(20)18(21)12-14-7-8-15(23-2)13-17(14)20/h7-8,13,16,18H,3-6,9-12H2,1-2H3/t16-,18+,20+/m0/s1 |

InChI Key |

PQYFVPFRIKQRBG-ILZDJORESA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC |

Canonical SMILES |

CCOC(=O)N1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.